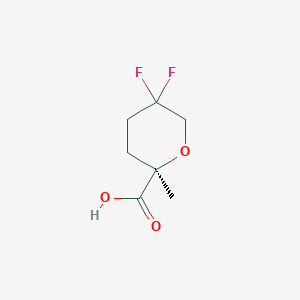
(2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid is a chemical compound with a unique structure characterized by the presence of two fluorine atoms and a carboxylic acid group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid typically involves the introduction of fluorine atoms into the oxane ring. One common method is the reaction of a suitable oxane precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the fluorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
- (2R)-2-Amino-4-methoxy-4-oxobutanoic acid
- (2R)-2-Amino-4-methoxy-4-oxobutanoic acid
Comparison: Compared to similar compounds, (2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C7H10F2O3 |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
(2R)-5,5-difluoro-2-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-6(5(10)11)2-3-7(8,9)4-12-6/h2-4H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
GLLJNTVQOJMNQA-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@]1(CCC(CO1)(F)F)C(=O)O |
Kanonische SMILES |
CC1(CCC(CO1)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
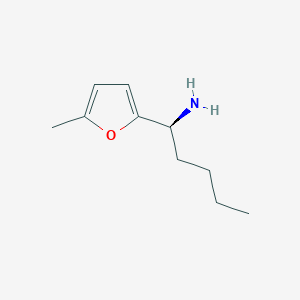
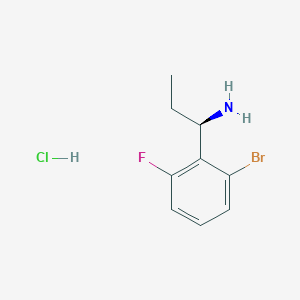
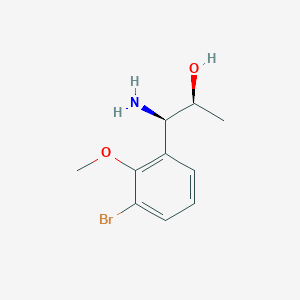


![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
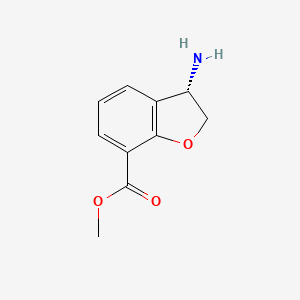



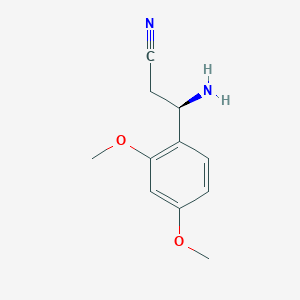
![5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B15237915.png)

